

# Infigratinib in Gastric Cancer: A Comparative Guide to Combination Therapy Strategies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **infigratinib**, a selective fibroblast growth factor receptor (FGFR) inhibitor, in the context of combination therapy for gastric cancer models. While direct preclinical data on **infigratinib** combined with chemotherapy in gastric cancer is limited in publicly available literature, this document summarizes the available information on **infigratinib** as a monotherapy and draws comparisons with other FGFR inhibitors that have been studied in combination with standard chemotherapeutic agents. This comparative analysis aims to inform research and development efforts in the pursuit of more effective treatment regimens for FGFR-driven gastric cancer.

# Infigratinib: Mechanism of Action and Rationale for Combination Therapy

**Infigratinib** is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases. Aberrant FGFR signaling, often due to gene amplification, fusions, or mutations, is a known driver of oncogenesis in a subset of gastric cancers. Specifically, amplification of FGFR2 is a key molecular target in this disease. By blocking the ATP-binding pocket of FGFRs, **infigratinib** inhibits downstream signaling pathways, thereby impeding tumor cell proliferation and survival.[1]

The rationale for combining **infigratinib** with chemotherapy stems from the potential for synergistic or additive anti-tumor effects. Chemotherapy can induce DNA damage and cell



cycle arrest, while **infigratinib** can block the pro-survival signals mediated by the FGFR pathway, potentially leading to enhanced cancer cell death.

## Preclinical Evidence with Infigratinib in Gastric Cancer Models

Direct and detailed preclinical studies of **infigratinib** in combination with chemotherapy in gastric cancer models are not extensively reported in peer-reviewed literature. However, a 2019 presentation at the American Association for Cancer Research (AACR) Annual Meeting highlighted the anti-tumor activity of **infigratinib** as a monotherapy in a patient-derived xenograft (PDX) model of gastric cancer. This study demonstrated that **infigratinib** treatment resulted in a reduction in tumor volume compared to control, supporting its potential as a therapeutic agent in FGFR-driven gastric cancer.[2][3]

A review article has also mentioned that inhibiting FGFR1-3 with **infigratinib** demonstrated synergistic activity with 5-fluorouracil (5-FU) in FGFR4 knock-out gastric cancer cell lines.[1] However, the primary research article detailing the experimental protocol and quantitative data for this specific combination is not readily available.

# Comparative Preclinical Data: Other FGFR Inhibitors in Combination with Chemotherapy

To provide a broader perspective on the potential of combining FGFR inhibition with chemotherapy in gastric cancer, this section details preclinical studies of other FGFR inhibitors.

### **Dovitinib with Nab-Paclitaxel**

Dovitinib, a multi-kinase inhibitor that targets FGFR, VEGFR, and PDGFR, has been evaluated in combination with nab-paclitaxel in preclinical gastric cancer models.

**Experimental Data:** 



| Gastric Cancer<br>Model              | Treatment Group         | Outcome Measure       | Result |
|--------------------------------------|-------------------------|-----------------------|--------|
| MKN-45<br>Subcutaneous<br>Xenografts | Control                 | Tumor Growth          | -      |
| Nab-Paclitaxel                       | Tumor Growth Inhibition | 75%                   |        |
| Dovitinib                            | Tumor Growth Inhibition | 76%                   |        |
| Dovitinib + Nab-<br>Paclitaxel       | Tumor Growth Inhibition | 85% (additive effect) | -      |
| Control                              | Median Survival         | 23 days               | -      |
| Dovitinib                            | Median Survival         | 25 days               | -      |
| Nab-Paclitaxel                       | Median Survival         | 42 days               | -      |
| Dovitinib + Nab-<br>Paclitaxel       | Median Survival         | 66 days               | -      |

#### Experimental Protocol:

- Cell Lines: MKN-45 (human gastric adenocarcinoma)
- Animal Model: Subcutaneous xenografts in NOD/SCID mice.
- Treatment Regimen:
  - Dovitinib: Administered orally.
  - Nab-Paclitaxel: Administered intravenously.
- Analysis: Tumor growth was measured regularly. At the end of the study, tumors were
  excised and weighed. Immunohistochemistry was performed to assess cell proliferation
  (Ki67) and microvessel density (CD31).



### **Derazantinib** with Paclitaxel

Derazantinib, another FGFR inhibitor, has shown synergistic anti-tumor effects when combined with paclitaxel in gastric cancer models.

#### Experimental Data:

In vivo studies using a SNU-16 cell-derived xenograft model (FGFR2-fusion) demonstrated reproducible synergy between derazantinib and paclitaxel, leading to tumor stasis and some complete regressions. The combination also resulted in a significant decrease in the proliferation marker Ki67.

#### Experimental Protocol:

- Cell Lines: SNU-16 (human gastric carcinoma with FGFR2 fusion).
- Animal Model: Subcutaneous xenografts in Balb/c mice.
- Treatment Regimen:
  - Derazantinib: Administered orally, daily.
  - Paclitaxel: 15 mg/kg, administered intravenously, once weekly.
- Analysis: Tumor volume was measured throughout the treatment period. At the endpoint, tumors were analyzed by immunohistochemistry for markers of proliferation (Ki67) and immune cell infiltration.

## Signaling Pathways and Experimental Workflows Signaling Pathway





Click to download full resolution via product page

Caption: **Infigratinib** inhibits the FGFR signaling cascade, while chemotherapy induces DNA damage, leading to enhanced apoptosis.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A typical preclinical workflow for evaluating **infigratinib** combination therapy in gastric cancer models.

### **Conclusion and Future Directions**



The available preclinical data, primarily from studies of other FGFR inhibitors, suggests that combining FGFR-targeted therapy with chemotherapy is a promising strategy for the treatment of FGFR-driven gastric cancer. The synergistic and additive effects observed with dovitinib and derazantinib in combination with taxanes highlight the potential for enhanced anti-tumor activity.

While direct preclinical evidence for **infigratinib** in combination with chemotherapy in gastric cancer models is still emerging, the existing monotherapy data and the broader evidence for the drug class are encouraging. Further preclinical studies are warranted to elucidate the optimal combination strategies for **infigratinib**, including the most effective chemotherapeutic partners and treatment schedules. Such studies will be crucial for informing the design of future clinical trials aimed at improving outcomes for patients with FGFR-aberrant gastric cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types [prnewswire.com]
- 3. qedtx.com [qedtx.com]
- To cite this document: BenchChem. [Infigratinib in Gastric Cancer: A Comparative Guide to Combination Therapy Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#infigratinib-combination-therapy-with-chemotherapy-in-gastric-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com